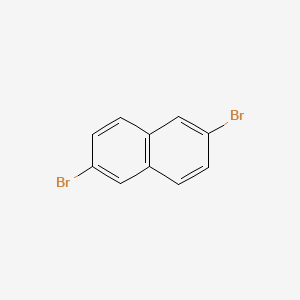

2,6-Dibromonaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZDEYKZSZWFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348766 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-06-4 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromonaphthalene is a disubstituted naphthalene (B1677914) derivative that serves as a crucial building block in the synthesis of advanced functional materials. Its symmetric structure and the reactivity of its bromine substituents make it a valuable precursor for a variety of organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the fields of organic electronics and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 13720-06-4 | |

| Chemical Formula | C₁₀H₆Br₂ | |

| Molecular Weight | 285.96 g/mol | |

| Appearance | White to gray or brown powder/crystal; Light yellow solid | [1] |

| Melting Point | 158-163 °C | |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | |

| Density | 1.834 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water | [1] |

| InChI Key | PJZDEYKZSZWFPX-UHFFFAOYSA-N | |

| SMILES | Brc1ccc2cc(Br)ccc2c1 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 7.51-7.62 (4H, m), 7.94 (2H, s) | [1] |

| IR (KBr) | 1568, 1481, 1175, 1134, 1065, 885, 853, 816 cm⁻¹ | [1] |

| ¹³C NMR | Data available in spectral databases. | [3][4] |

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two detailed experimental protocols are provided below.

Synthesis from 6-Bromo-2-naphthol (B32079)

This method involves the conversion of the hydroxyl group of 6-bromo-2-naphthol to a bromide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve triphenylphosphine (B44618) (129 g, 493 mmol) in anhydrous acetonitrile (B52724) (200 mL). Cool the solution to 0 °C using an ice bath.[1]

-

Bromination: Slowly add bromine (78.8 g, 493 mmol) dropwise to the cooled solution. After the addition is complete, stir the mixture for 30 minutes at room temperature.[1]

-

Addition of 6-Bromo-2-naphthol: Add a solution of 6-bromo-2-naphthol (100 g, 448 mmol) in anhydrous acetonitrile (200 mL) to the reaction mixture.[1]

-

Reaction: Stir the reaction mixture at 70 °C for 2 hours.[1]

-

Solvent Removal and Heating: Remove the solvent by distillation, increasing the bath temperature to 140 °C. Heat the residue to 300 °C for 1 hour.[1]

-

Work-up: Cool the mixture to 100 °C and dissolve the resulting black tar in toluene (B28343) (100 mL). After cooling to room temperature, wash the solution with 1 N NaOH and then with water. Dry the organic layer over MgSO₄.[1]

-

Purification: Remove the toluene under reduced pressure. Dissolve the residue in methanol (B129727) (50 mL). Filter the resulting precipitate and wash it with methanol (200 mL) followed by diisopropyl ether to yield this compound as a grey powder.[1]

-

Recrystallization: For analytical purity, the product can be recrystallized from ethyl acetate (B1210297) to obtain light brown plates.[1]

Caption: Workflow for the synthesis of this compound from 6-Bromo-2-naphthol.

Regioselective Synthesis via Proto-debromination

This method provides a regioselective route to this compound from a tetrabrominated naphthalene precursor.

Experimental Protocol:

-

Preparation of Tetrabromonaphthalene Mixture: Synthesize a mixture of 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene by reacting naphthalene with four mole equivalents of bromine over KSF clay.

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the crude tetrabromonaphthalene mixture (1.776 g, 4.0 mmol) in dry tetrahydrofuran (B95107) (THF, 30 mL). Cool the solution to -78 °C.

-

Proto-debromination: Add n-butyllithium (two mole equivalents) dropwise to the cold, stirred solution. Maintain the temperature at -78 °C for a short reaction time.

-

Quenching: After the reaction is complete, warm the mixture to room temperature and quench the reaction.

-

Purification: The crude product is then purified by crystallization to yield this compound with high regioselectivity (82% yield after crystallization).

Caption: Workflow for the regioselective synthesis of this compound.

Applications

This compound is a versatile intermediate with significant applications in materials science and organic synthesis.

-

Organic Electronics: It is a key building block for the synthesis of small semiconducting molecules and polymers used in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Organic Light-Emitting Diodes (OLEDs)[1]

-

-

Pharmaceuticals and Agrochemicals: It serves as an important raw material and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

-

Chemical Synthesis: The bromine atoms can be readily substituted through various coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex molecular architectures. For instance, it reacts with hexylmagnesium bromide to form 2,6-dihexylnaphthalene.[1]

Biological Activity and Toxicology

Signaling Pathways

To date, there are no specific biological signaling pathways reported in the scientific literature that directly involve this compound. Its primary role in the life sciences is as a synthetic intermediate for the preparation of biologically active molecules.

Toxicology

Toxicological data for this compound is limited. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long-lasting effects |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Take necessary precautions to prevent environmental release.

The metabolism of naphthalene and other brominated aromatic compounds has been studied, suggesting that oxidative metabolism is a likely pathway.[2][5][6] However, specific metabolic pathways for this compound have not been elucidated. The toxicity of naphthalene itself is linked to its oxidative metabolites, such as quinones.[2][5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and established synthetic routes. Its primary utility lies in the construction of complex organic molecules for advanced materials and bioactive compounds. While its direct biological activity is not a current area of research, its role as a precursor in drug development and other life science applications remains significant. Standard laboratory safety precautions should be observed when handling this compound.

References

- 1. This compound | 13720-06-4 [chemicalbook.com]

- 2. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

Synthesis and Characterization of 2,6-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dibromonaphthalene, a key intermediate in the development of organic semiconductors, pharmaceuticals, and agrochemicals.[1][2] This document details established synthetic routes and provides a full profile of its analytical characterization.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Br₂ | [3] |

| Molecular Weight | 285.96 g/mol | [3] |

| Melting Point | 158-163 °C | [4] |

| Appearance | White to cream to pale yellow crystals or powder | [1][2] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 13720-06-4 | [3] |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented, each offering distinct advantages in terms of starting materials and reaction scalability.

This elegant two-step synthesis provides a regioselective route to this compound from the readily available starting material, naphthalene (B1677914). The process involves an initial polybromination followed by a selective proto-debromination.[5][6]

Step 1: Synthesis of 1,2,4,6-tetrabromonaphthalene

The first step involves the bromination of naphthalene using an excess of bromine in the presence of a montmorillonite (B579905) clay catalyst (KSF clay), which directs the regioselectivity of the polybromination.[5]

Step 2: Proto-debromination to this compound

The crude tetrabromonaphthalene intermediate is then subjected to a regioselective proto-debromination using n-butyllithium at low temperatures to yield the desired this compound.[5][6]

Caption: Synthesis workflow from naphthalene.

Experimental Protocol:

Step 1: Synthesis of 1,2,4,6-tetrabromonaphthalene

-

To a stirred mixture of naphthalene (7.64 mmol) and calcined KSF clay (4.0 g) in a suitable solvent (50 mL), a solution of bromine (30.6 mmol) in the same solvent (10 mL) is added slowly.[5]

-

The mixture is stirred in the dark at 25 °C for 72 hours.[5]

-

The reaction is then quenched with an aqueous solution of sodium metabisulfite.[5]

-

The organic layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tetrabromonaphthalene product.[5]

Step 2: Synthesis of this compound

-

The crude tetrabromonaphthalene product (4.0 mmol) is dissolved in dry tetrahydrofuran (B95107) (THF) (30 mL) under a nitrogen atmosphere and cooled to -78 °C.[5]

-

A solution of n-butyllithium (2 equivalents) is added dropwise over 10 minutes.[5]

-

The mixture is stirred for one hour at -78 °C, then allowed to warm to room temperature before being quenched.[5]

-

The crude this compound is then purified by crystallization.[5]

This method provides a more direct route, starting from commercially available 6-bromo-2-naphthol (B32079). The hydroxyl group is converted to a bromide using triphenylphosphine (B44618) and bromine.

Experimental Protocol:

-

To a cooled (0 °C) solution of triphenylphosphine (493 mmol) in anhydrous acetonitrile (B52724) (200 mL), bromine (493 mmol) is added dropwise. The solution is then stirred for 30 minutes at room temperature.[1]

-

A solution of 6-bromo-2-naphthol (448 mmol) in anhydrous acetonitrile (200 mL) is added, and the reaction mixture is stirred for an additional 2 hours at 70 °C.[1]

-

The solvent is removed, and the residue is heated to 300 °C for 1 hour.[1]

-

After cooling, the residue is dissolved in toluene, washed with 1 N NaOH and water, and dried over MgSO₄.[1]

-

The solvent is removed in vacuo, and the residue is dissolved in methanol (B129727). The resulting precipitate is filtered and washed with methanol and diisopropyl ether to yield this compound.[1]

-

The final product can be further purified by recrystallization from ethyl acetate (B1210297).[1]

Purification and Characterization

Rigorous purification and comprehensive characterization are essential to ensure the suitability of this compound for its intended applications.

Recrystallization is the primary method for the purification of crude this compound.

Experimental Protocol:

-

The crude solid is dissolved in a minimum amount of a hot solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and diethyl ether.[1][5]

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and analytical techniques.

Caption: Characterization process overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 7.94 | s, 2H |

| 7.51-7.62 | m, 4H |

| ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm |

| 134.3 |

| 132.0 |

| 131.9 |

| 131.5 |

| 130.4 |

| 130.0 |

| 123.5 |

| 122.9 |

| 121.7 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (KBr) | Interpretation |

| ~3030 | Aromatic C-H Stretch |

| 1568 | Aromatic C=C Bending |

| 1481 | Aromatic C=C Bending |

| 1175 | C-H in-plane bend |

| 1134 | C-H in-plane bend |

| 1065 | C-H in-plane bend |

| 885 | C-H out-of-plane bend |

| 853 | C-H out-of-plane bend |

| 816 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

| Technique | m/z | Interpretation |

| Electron Ionization (EI) | 284, 286, 288 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |

References

Spectroscopic Profile of 2,6-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromonaphthalene, a key intermediate in the synthesis of materials for organic electronics and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical and spectral data for this compound (CAS No: 13720-06-4, Molecular Formula: C₁₀H₆Br₂) are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | s | 2H | H-1, H-5 |

| 7.51-7.62 | m | 4H | H-3, H-4, H-7, H-8 |

¹³C NMR (CDCl₃):

Infrared (IR) Spectroscopy

IR (KBr):

| Wavenumber (cm⁻¹) | Assignment |

| 1568 | C=C Aromatic Ring Stretch |

| 1481 | C=C Aromatic Ring Stretch |

| 1175 | C-H in-plane bend |

| 1134 | C-H in-plane bend |

| 1065 | C-H in-plane bend |

| 885 | C-H out-of-plane bend |

| 853 | C-H out-of-plane bend |

| 816 | C-Br stretch |

Mass Spectrometry (MS)

A complete, publicly available mass spectrum for this compound is not readily accessible. Mass spectrometry data for this compound has been reported in the context of specific research articles, such as ARKIVOC 2022, part ix, 189-203.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain a clear solution. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

Spectra are typically acquired on a high-resolution NMR spectrometer. For ¹H NMR, the acquisition parameters are optimized to ensure adequate signal-to-noise ratio and resolution. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

As this compound is a solid, ATR-FTIR is a common and convenient method for obtaining its infrared spectrum.

Sample Preparation:

A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Acquisition:

Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

Acquisition:

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Structural Landscape of 2,6-Dibromonaphthalene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromonaphthalene is a pivotal molecular building block in the design and synthesis of advanced organic materials. Its rigid, planar naphthalene (B1677914) core, functionalized with bromine atoms at the 2 and 6 positions, provides a versatile scaffold for creating a diverse range of derivatives with tailored electronic and photophysical properties. These derivatives have found significant applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for establishing structure-property relationships and designing next-generation materials with enhanced performance.

This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives. It details the experimental protocols for their synthesis and crystal growth, presents available crystallographic data, and outlines the workflows for their structural characterization. While extensive research has been conducted on the applications of this compound derivatives, a definitive, publicly accessible single-crystal X-ray diffraction study for the parent this compound molecule remains elusive in major crystallographic databases. Therefore, this guide also presents data for closely related brominated naphthalenes to provide valuable structural insights.

I. Synthesis and Crystallization

The regioselective synthesis of this compound has been a subject of interest to achieve high purity for materials science applications. A notable method involves the proto-debromination of a tetrabromonaphthalene precursor.[2][3][4]

A. Experimental Protocol: Regioselective Synthesis of this compound

This protocol is adapted from the work of Smith, K. et al.[2][3]

Materials:

-

Crude tetrabromination product containing 1,2,4,6-tetrabromonaphthalene

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: A solution of the crude tetrabromination product in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Proto-debromination: Two mole equivalents of n-butyllithium (n-BuLi) are added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for a short period (e.g., 15 minutes).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by crystallization.[2][3]

B. Experimental Protocol: Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The following is a general procedure for the recrystallization of naphthalene derivatives.[5][6][7][8]

Materials:

-

Crude this compound or its derivative

-

A suitable solvent or solvent system (e.g., a mixture of hexane and diethyl ether for this compound)[2]

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to completely dissolve the compound.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Slow Cooling: The flask is covered and allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, well-defined crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

-

Crystal Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The crystals are dried under vacuum or in a desiccator.

II. Crystal Structure Data

As of the latest searches, a complete, experimentally determined crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). However, crystallographic data for the closely related isomer, 2,3-dibromonaphthalene, is available and provides a valuable reference for understanding the packing and molecular geometry of dibrominated naphthalenes.[9]

A. Crystallographic Data for 2,3-Dibromonaphthalene

The following table summarizes the crystallographic data for 2,3-dibromonaphthalene, obtained from the Crystallography Open Database (COD) under the deposition number 7227444.[9]

| Parameter | Value |

| Chemical Formula | C₁₀H₆Br₂ |

| Formula Weight | 285.96 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 11.692 |

| b (Å) | 7.545 |

| c (Å) | 20.193 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1780.3 |

| Z | 8 |

| Temperature (K) | Not reported |

| Radiation | Not reported |

| R-factor | 0.0632 |

III. Experimental Workflows

The determination of the crystal structure of a novel this compound derivative involves a series of well-defined steps, from synthesis to data analysis.

A. Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Caption: Workflow for the synthesis and purification of this compound derivatives.

B. Single-Crystal X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed for crystal structure determination.[10][11][12][13]

References

- 1. ossila.com [ossila.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Purification of Solids by Recrystallization | Labs | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [mitocw.ups.edu.ec]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. crystallization of napthalene | DOC [slideshare.net]

- 9. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. excillum.com [excillum.com]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility of 2,6-Dibromonaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dibromonaphthalene in three common organic solvents: tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining solubility, alongside a qualitative assessment based on general chemical principles.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂. It is a solid at room temperature and is generally insoluble in water.[1][2][3] This compound serves as a building block in the synthesis of various organic materials, including semiconducting molecules and polymers used in organic electronics.[3][4] Understanding its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted qualitatively. As a nonpolar aromatic compound, it is expected to have better solubility in nonpolar or moderately polar aprotic solvents.

-

Toluene: As a nonpolar aromatic solvent, toluene is expected to be a good solvent for the nonpolar this compound.

-

Tetrahydrofuran (THF): THF is a polar aprotic solvent. While it has a dipole moment, its overall polarity is moderate. It is a common solvent for a wide range of organic compounds and is likely to dissolve this compound to a reasonable extent, particularly as its use in reactions involving this compound has been documented.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent with a relatively high dielectric constant. It is an excellent solvent for many organic and inorganic compounds. It is anticipated that this compound will exhibit solubility in DMF.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent (THF, DMF, or toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

A calibrated analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the chosen solvent (e.g., 5 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally.[5]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, the suspension can be centrifuged at the controlled temperature.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide provides a framework for researchers and professionals working with this compound to understand and determine its solubility in key organic solvents. While quantitative data is currently sparse, the provided experimental protocol offers a standardized method for generating reliable and reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-dibromonaphthalene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related brominated aromatic compounds and established principles of thermal analysis and organic chemistry. It covers physicochemical properties, theoretical decomposition pathways, and generalized experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals working with this compound in research, development, and manufacturing, enabling them to ensure its safe handling and application.

Introduction

This compound is a brominated aromatic hydrocarbon used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and ultimate performance in various applications. Understanding the thermal decomposition behavior of this compound is paramount for predicting its degradation pathways, identifying potential hazardous byproducts, and establishing safe operating temperatures.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of this compound is not extensively available in the public domain. The following table summarizes the known physicochemical properties and provides estimated thermal characteristics based on related compounds and theoretical considerations.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆Br₂ | - |

| Molecular Weight | 285.96 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 158-163 °C | Experimental |

| Boiling Point | Decomposes before boiling | Theoretical (based on similar compounds) |

| Decomposition Onset (TGA) | Estimated > 200 °C (in inert atm.) | Theoretical (based on brominated aromatics) |

| Heat of Fusion (DSC) | Not available | - |

Theoretical Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex reactions, primarily initiated by the cleavage of the carbon-bromine (C-Br) bonds, which are the weakest bonds in the molecule. The naphthalene (B1677914) ring itself is thermally stable and requires significantly higher temperatures for fragmentation.

The proposed decomposition mechanism involves the following key steps:

-

Homolytic Cleavage of C-Br Bonds: At elevated temperatures, the C-Br bond undergoes homolytic cleavage, generating a naphthyl radical and a bromine radical. This is the principal initiation step.

-

Hydrogen Abstraction: The highly reactive bromine radical can abstract a hydrogen atom from another this compound molecule or from the surrounding environment, forming hydrogen bromide (HBr) and another naphthyl radical.

-

Radical Recombination and Polymerization: The naphthyl radicals can recombine with each other, leading to the formation of polyaromatic structures and ultimately, char.

-

Disproportionation: Radical species can also undergo disproportionation reactions, leading to the formation of both saturated and unsaturated products.

-

Ring Scission: At very high temperatures, the stable naphthalene ring can undergo fragmentation, leading to the formation of smaller volatile organic compounds.

The following diagram illustrates a simplified theoretical decomposition pathway for this compound.

Caption: Simplified theoretical decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature ranges of mass loss, and the residual mass (char yield).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to study combustion.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a sealed aluminum or hermetic pan. An empty sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is typically used.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above its melting point but below the expected decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min to observe the melting transition.

-

For decomposition studies, a separate experiment can be run to a higher temperature (e.g., 400 °C) to observe any exothermic decomposition peaks.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures), the enthalpy of fusion (area under the melting peak), and the temperatures and enthalpies of any other thermal events.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid organic compound like this compound.

Caption: General experimental workflow for TGA and DSC analysis.

Safety Considerations

The thermal decomposition of this compound can release hazardous substances, including hydrogen bromide (HBr), which is a corrosive gas, and potentially other brominated organic compounds. All thermal analyses should be conducted in a well-ventilated area, and the exhaust from the thermal analysis instruments should be properly vented. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust theoretical framework and practical experimental guidance based on the known behavior of related brominated aromatic compounds. The primary decomposition pathway is initiated by the cleavage of the C-Br bond, leading to the formation of radicals and subsequent products such as hydrogen bromide and polyaromatic species. For precise quantitative data, it is imperative to conduct detailed thermal analysis using techniques such as TGA and DSC under controlled conditions as outlined in this guide. The information presented herein is intended to aid researchers and professionals in the safe and effective use of this compound in their applications.

Electrochemical properties and cyclic voltammetry of 2,6-Dibromonaphthalene

An In-depth Technical Guide to the Electrochemical Properties and Cyclic Voltammetry of 2,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrochemical properties and the application of cyclic voltammetry (CV) to the study of this compound. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide leverages established principles of electrochemistry for halogenated aromatic compounds and presents data from closely related analogues to infer its behavior.

Introduction to the Electrochemistry of this compound

This compound belongs to the class of polyhalogenated aromatic hydrocarbons. Its electrochemical behavior is primarily dictated by the naphthalene (B1677914) aromatic system and the presence of two electron-withdrawing bromine substituents. The core electrochemical process of interest for such compounds is typically reductive dehalogenation. The general mechanism for the electrochemical reduction of brominated naphthalene derivatives is understood to proceed via a stepwise mechanism. This involves an initial one-electron transfer to form a radical anion, which is a transient species. This is followed by the cleavage of the carbon-bromine (C-Br) bond, resulting in the formation of a bromide anion and an organic radical.[1] This radical can then undergo further reactions, such as dimerization or reaction with the solvent.

The positioning of the bromine atoms at the 2 and 6 positions influences the electronic properties of the naphthalene core and, consequently, its reduction potential. These positions are less sterically hindered compared to the peri-positions (e.g., 1 and 8), which can affect the rate and potential at which the electrochemical reactions occur.

Predicted Electrochemical Behavior and Redox Pathways

A proposed signaling pathway for the electrochemical reduction of this compound is illustrated below:

Caption: Proposed electrochemical reduction pathway for this compound.

Comparative Electrochemical Data of Related Naphthalene Derivatives

To provide a quantitative frame of reference, the following table summarizes the electrochemical data for related brominated and naphthalene compounds. This data can be used to estimate the potential range for the redox events of this compound.

| Compound | Redox Process | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| 1,8-Dibromonaphthalene-2,7-diol (Predicted) | Irreversible C-Br Reduction | Around -1.8 | 0.1 M TBAP in DMF | [2] |

| 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate | Irreversible C-Br Reductive Cleavage | -0.16 | 0.10 M TMABF4 in DMF | [2] |

Note: The reduction potential is sensitive to the solvent, electrolyte, and the specific substituents on the naphthalene ring. The electron-withdrawing nature of the bromine atoms will make the reduction of the naphthalene ring itself more difficult (shifting the potential to more negative values) compared to unsubstituted naphthalene.

Experimental Protocol for Cyclic Voltammetry

The following is a detailed, generalized protocol for performing a cyclic voltammetry experiment on this compound, adapted from established methods for similar compounds.[2]

4.1. Materials and Reagents

-

Analyte: this compound (1-5 mM)

-

Solvent: Anhydrous aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP)

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode (e.g., Ag/Ag⁺)

-

Counter Electrode: Platinum wire

-

Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads

-

Inert Gas: High-purity nitrogen or argon

4.2. Instrumentation

-

Potentiostat/Galvanostat with cyclic voltammetry capabilities

4.3. Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram:

Caption: Experimental workflow for cyclic voltammetry of this compound.

4.4. Detailed Procedure

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile).

-

Dissolve an appropriate amount of this compound in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.

-

Add the analyte solution to the cell, ensuring that all electrodes are sufficiently immersed.

-

-

Deoxygenation:

-

Purge the solution with a gentle stream of inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

-

Initial Potential: 0 V

-

Vertex Potential 1: -2.5 V (or a suitable negative limit to observe the reduction)

-

Vertex Potential 2: 0 V

-

Scan Rate: 100 mV/s

-

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or product adsorption.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

-

Data Interpretation

The resulting cyclic voltammogram should be analyzed to determine key electrochemical parameters:

-

Peak Potential (Ep): The potential at which the peak current occurs. For an irreversible process like the reductive cleavage of the C-Br bond, a single cathodic peak is expected for each bond cleavage.

-

Peak Current (Ip): The magnitude of the current at the peak potential. This is related to the concentration of the analyte and the scan rate.

-

Scan Rate Dependence: For a diffusion-controlled process, the peak current (Ip) should be proportional to the square root of the scan rate (ν¹/²).

By analyzing these parameters, insights into the reduction mechanism, electron transfer kinetics, and the stability of the resulting intermediates can be obtained.

Conclusion

While direct experimental data on the electrochemical properties of this compound is limited, this guide provides a robust framework for its investigation using cyclic voltammetry. Based on the behavior of analogous brominated aromatic compounds, an irreversible reduction process involving the cleavage of the carbon-bromine bonds is anticipated. The provided experimental protocol offers a detailed starting point for researchers to explore the electrochemical characteristics of this and other related compounds, which is crucial for applications in materials science and drug development where redox properties play a key role.

References

An In-depth Technical Guide on the Quantum Chemical Calculations of 2,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum chemical calculations performed on 2,6-Dibromonaphthalene (2,6-DBrN), a molecule of interest in materials science and pharmacology. The content herein is based on established computational methodologies and aims to provide a detailed reference for further research and development.

Computational Methodology

The quantum chemical calculations for this compound were primarily conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

1.1. Software Utilized

The primary software package employed for the quantum chemical calculations was Gaussian09.[1][2] For determining the most stable conformation of the 2,6-DBrN molecule in its free state, the Spartan'14 program was used.[1][2] Vibrational mode analysis, specifically the Total Energy Distribution (TED) analysis, was carried out using the SQM program.[1][2]

1.2. Theoretical Framework

The calculations were performed in the gas phase at the B3LYP level of theory.[1][2] A variety of basis sets were utilized to ensure accuracy and convergence, including cc-pVDZ, cc-pVTZ, 6-31G(d,p), and 6-311G(d,p).[1][2]

1.3. Properties Calculated

A comprehensive set of molecular properties were calculated to elucidate the structural, spectroscopic, and electronic characteristics of this compound. These include:

-

Vibrational Frequencies: Calculated and scaled for comparison with experimental Infrared (IR) and Raman spectra.[1][2]

-

NMR Chemical Shifts: Theoretical 13C-NMR and 1H-NMR chemical shifts were calculated in Dimethyl Sulfoxide (DMSO) for comparison with experimental data.[1][2]

-

Natural Bond Orbital (NBO) Analysis: Performed to investigate charge transfer and intramolecular interactions.[1][2]

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.[1][2]

-

Molecular Electrostatic Potential (MEP): MEP maps were generated using the DFT method to visualize the electrostatic potential.[1][2]

-

UV/Visible Spectroscopy: The electronic transitions corresponding to the HOMO-LUMO energy gap were analyzed.[1][2]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Calculated HOMO and LUMO Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | [Data from cited study] |

| LUMO | [Data from cited study] |

| Energy Gap (ΔE) | [Data from cited study] |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated (Scaled) | Experimental (IR) | Experimental (Raman) |

| [Mode Description] | [Value] | [Value] | [Value] |

| [Mode Description] | [Value] | [Value] | [Value] |

| ... (additional modes) | ... | ... | ... |

Table 3: Comparison of Theoretical and Experimental 1H-NMR and 13C-NMR Chemical Shifts (ppm) in DMSO

| Atom | Calculated | Experimental |

| 1H-NMR | ||

| H1 | [Value] | [Value] |

| H3 | [Value] | [Value] |

| H4 | [Value] | [Value] |

| 13C-NMR | ||

| C1 | [Value] | [Value] |

| C2 | [Value] | [Value] |

| C3 | [Value] | [Value] |

| ... (additional atoms) | ... | ... |

Experimental Protocols

The following outlines the detailed methodologies for the key computational experiments performed on this compound.

3.1. Molecular Geometry Optimization

-

The initial structure of this compound was generated.

-

The geometry was optimized using the Spartan'14 program to find the most stable conformation in the gaseous phase.

-

Further geometry optimization and frequency calculations were performed using Gaussian09 with the B3LYP functional and the cc-pVDZ, cc-pVTZ, 6-31G(d,p), and 6-311G(d,p) basis sets.

3.2. Vibrational Spectra Calculation

-

Harmonic vibrational frequencies were calculated at the B3LYP level of theory with the aforementioned basis sets.

-

The calculated frequencies were scaled to correct for anharmonicity and systematic errors in the theoretical method.

-

The scaled frequencies were then compared with experimental FT-IR and FT-Raman spectra.

-

Vibrational modes were assigned based on the Total Energy Distribution (TED) analysis using the SQM program with the 6-311G(d,p) basis set.[1][2]

3.3. NMR Chemical Shift Calculation

-

The optimized molecular structure was used to calculate the 1H and 13C NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method within the Gaussian09 software.

-

The calculations were performed for the molecule in a DMSO solvent environment.

-

The calculated chemical shifts were then compared with the experimental values.[1][2]

Visualizations

Diagram 1: Computational Workflow for this compound Analysis

Caption: Computational workflow for the analysis of this compound.

Diagram 2: Relationship of Calculated Properties

Caption: Interrelation of calculated properties for this compound.

References

Reactivity of 2,6-Dibromonaphthalene with Organolithium Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,6-dibromonaphthalene with organolithium reagents. This class of reactions is pivotal for the functionalization of the naphthalene (B1677914) core, enabling the synthesis of a wide array of derivatives with applications in materials science, organic electronics, and pharmaceutical development. This document outlines the key reaction pathways, presents available quantitative data, details experimental protocols, and provides visualizations of the chemical transformations.

Core Concepts in the Reactivity of this compound

The primary reaction pathway for this compound with organolithium reagents is the halogen-lithium exchange . In this reaction, a bromine atom is swapped for a lithium atom, forming a highly reactive organolithium intermediate. The general transformation is depicted below:

-

Mono-lithiation: Reaction with one equivalent of an organolithium reagent can lead to the formation of 2-bromo-6-lithionaphthalene.

-

Di-lithiation: The use of two or more equivalents of the organolithium reagent can result in the formation of 2,6-dilithionaphthalene.

The resulting lithiated naphthalene species are powerful nucleophiles and can be reacted with a variety of electrophiles to introduce new functional groups at the 2- and 6-positions of the naphthalene core. The choice of organolithium reagent, reaction solvent, temperature, and stoichiometry are critical parameters that dictate the outcome of the reaction, including the efficiency of the halogen-lithium exchange and the potential for side reactions.

Organolithium reagents are strong bases and can deprotonate most hydrocarbon compounds. Their reactivity is influenced by factors such as the alkyl group attached to lithium and the presence of coordinating ligands. For commonly used organolithium reagents, the basicity increases in the order: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < sec-butyllithium (B1581126) < t-butyllithium.[1]

Quantitative Data on Reactivity

While the reaction of this compound with organolithium reagents is a known transformation, detailed quantitative data across a range of conditions is not extensively documented in publicly available literature. The majority of the available data pertains to the use of organolithium reagents in the synthesis of this compound from more highly brominated precursors, rather than its subsequent functionalization.

One of the most well-documented related procedures is the regioselective synthesis of this compound from 1,2,4,6-tetrabromonaphthalene via a proto-debromination reaction using n-butyllithium.[2][3][4][5] This reaction proceeds via a selective halogen-lithium exchange at the α-positions, followed by protonation.

| Precursor | Organolithium Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 1,2,4,6-Tetrabromonaphthalene | n-Butyllithium | 2:1 | THF | -78 | Short | This compound | 82 | [2][3][4][5] |

| 1,2,4,6-Tetrabromonaphthalene | sec-Butyllithium | 2:1 | THF | -78 | Short | This compound | (No significant gain over tert-BuLi) | [3] |

| 1,2,4,6-Tetrabromonaphthalene | tert-Butyllithium | 1.5:1 | THF | -78 | 1 hour | This compound | 56 | [2] |

Experimental Protocols

The following is a detailed experimental protocol for a reaction that, while starting from a tetrabromonaphthalene, is highly relevant as it demonstrates the principles of halogen-lithium exchange on a brominated naphthalene system to generate a precursor to this compound.

Regioselective Synthesis of this compound via Proto-debromination

This protocol is adapted from the work of Smith, K. et al.[2][3][4][5]

Materials:

-

Crude tetrabromination product containing 1,2,4,6-tetrabromonaphthalene (1.00 eq)

-

n-Butyllithium (n-BuLi) in hexanes (2.00 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Quenching agent (e.g., water or methanol)

-

Apparatus for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

A solution of the crude tetrabromination product in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.00 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The addition should be carried out over a period that allows for effective heat dissipation.

-

The reaction mixture is stirred at -78 °C for a short period (e.g., 10-30 minutes) to ensure complete reaction.

-

The reaction is quenched by the slow addition of a proton source, such as methanol (B129727) or water, while the temperature is still maintained at -78 °C.

-

The reaction mixture is allowed to warm to room temperature.

-

The crude product is worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic phase with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by crystallization to yield the final product.[2][3][4][5]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the reactivity of this compound with organolithium reagents.

Conclusion

The reaction of this compound with organolithium reagents represents a powerful strategy for the synthesis of functionalized naphthalene derivatives. The halogen-lithium exchange is the predominant reaction pathway, yielding mono- and di-lithiated intermediates that can be trapped with various electrophiles. While specific quantitative data on the direct lithiation of this compound is not abundant in the literature, the principles of organolithium chemistry and related experimental protocols provide a strong foundation for further research and development in this area. The careful control of reaction parameters is essential to achieve the desired products in high yields and purity. This guide serves as a foundational resource for researchers aiming to leverage the reactivity of this compound in their synthetic endeavors.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of this compound -ORCA [orca.cardiff.ac.uk]

Navigating the Safe Handling of 2,6-Dibromonaphthalene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety profile of 2,6-Dibromonaphthalene is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides critical information on its hazards, handling, and emergency procedures.

This compound is a brominated aromatic hydrocarbon utilized in the synthesis of advanced materials, including semiconducting molecules for applications in organic electronics.[1] While its utility in research and development is significant, a thorough awareness of its potential hazards is essential for safe handling and to mitigate exposure risks.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data is crucial for predicting its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Br₂ | [2] |

| Molecular Weight | 285.97 g/mol | [2] |

| Appearance | White to cream to pale yellow crystals, powder, or crystalline powder. | [3] |

| Melting Point | 162 - 167 °C (323.6 - 332.6 °F) | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water. | |

| Vapor Pressure | Data not available | |

| Vapor Density | Not applicable | |

| Specific Gravity | Data not available |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation, as well as aquatic toxicity.

GHS Pictograms:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: [2][4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Section 3: Toxicological Information

Detailed quantitative toxicological data for this compound is limited in publicly available literature. The primary concerns are its irritant effects and aquatic toxicity.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Data not available | - | |

| Acute Dermal Toxicity | Data not available | - | |

| Acute Inhalation Toxicity | Data not available | - | |

| Skin Corrosion/Irritation | Causes skin irritation | - | [4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | [4][5] |

| Respiratory or Skin Sensitization | Data not available | - | |

| Germ Cell Mutagenicity | Data not available | - | |

| Carcinogenicity | Data not available | - | |

| Reproductive Toxicity | Data not available | - | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | - | [4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | |

| Aspiration Hazard | Not applicable | - | |

| Aquatic Toxicity (EC50) | 2.78 mg/L | Daphnia magna |

Section 4: Experimental Protocols

Acute Dermal Irritation/Corrosion (General Protocol based on OECD Guideline 404)

-

Test Animal: Healthy, young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 g of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water or saline) to form a paste, is applied to a small area of the clipped skin (approximately 6 cm²). The treated area is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

Acute Eye Irritation/Corrosion (General Protocol based on OECD Guideline 405)

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure: The test substance (typically 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific time points (e.g., 1, 24, 48, and 72 hours) and scored.

Aquatic Toxicity - Acute Immobilisation Test with Daphnia sp. (General Protocol based on OECD Guideline 202)

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

-

Test Substance Preparation: As this compound is poorly soluble in water, a stock solution is typically prepared by dissolving the substance in a suitable organic solvent, which is then added to the test water. A control group with the solvent alone is also prepared.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for a period of 48 hours.

-

Endpoint: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is then calculated.

Section 5: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure to this compound.

Caption: Safe handling workflow for this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber). It is important to consult the glove manufacturer's specifications for breakthrough time and permeation data.

-

Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for dust generation, a NIOSH/MSHA-approved respirator should be worn.

Storage

-

Store this compound in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Section 6: Emergency Procedures

In the event of an accidental exposure or release, prompt and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 5.2. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust. The spill area should then be cleaned with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported under normal conditions of use.

-

Conditions to Avoid: Avoid the creation of dust and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide.

Conclusion

While this compound is a valuable compound in scientific research, it is imperative that it is handled with a high degree of caution. Understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies are all critical components of a robust safety protocol. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 2.6-Dibromonaphthalene|13720-06-4_大连双航化学有限公司&H2-Chem--Organic fluoride&OLED [h2-chem.cn]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of 2,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples organoboron compounds with organic halides, and it is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2,6-Dibromonaphthalene serves as a valuable building block, particularly for the synthesis of 2,6-disubstituted naphthalene (B1677914) derivatives. These derivatives are of significant interest in organic electronics for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as well as in medicinal chemistry due to their presence in various biologically active scaffolds.[5][6][7]

The dual bromine substitution on the naphthalene core allows for either stepwise mono-arylation or simultaneous di-arylation, enabling the creation of both symmetrical and unsymmetrical biaryl and heteroaryl naphthalene structures.[8] Controlling the regioselectivity is a key challenge that can be addressed through the careful selection of reaction conditions.[8] This document provides detailed protocols for the Suzuki cross-coupling of this compound and summarizes key reaction parameters.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of this compound with an arylboronic acid to yield mono- or di-arylated naphthalene products.

// Inputs and Outputs halide [label="this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic1 [label="Ar-B(OH)₂\n(1.1 eq)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic2 [label="Ar-B(OH)₂\n(2.2 eq)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; product1 [label="2-Aryl-6-bromonaphthalene", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; product2 [label="2,6-Diarylnaphthalene", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

halide -> pd2_ox [color="#5F6368"]; boronic1 -> pd2_trans [color="#5F6368"]; base -> pd2_trans [color="#5F6368"]; boronic2 -> pd2_re2 [color="#5F6368", lhead=cluster_cycle]; pd2_re -> product1 [color="#5F6368", ltail=cluster_cycle]; pd2_re2 -> product2 [color="#5F6368", ltail=cluster_cycle]; } Caption: Catalytic cycle for the Suzuki coupling of this compound.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of dibromo-aromatic compounds, providing a comparative overview of catalysts, bases, solvents, and expected yields for both mono- and di-arylated products. These conditions, adapted from protocols for substrates like 2,6-dibromopyridine, can serve as a starting point for the optimization of reactions with this compound.[8]

| Entry | Boronic Acid (Equiv.) | Catalyst (mol %) | Ligand (mol %) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Expected Yield (%) |